N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
Structural Evolution of Heterocyclic Systems in Drug Discovery
Heterocyclic compounds have dominated pharmaceutical development due to their versatility in mimicking endogenous biomolecules. Thienopyrazoles, a subclass combining thiophene and pyrazole rings, emerged as key players after seminal work in the early 2000s demonstrated their kinase inhibitory potential. The structural progression of these systems can be traced through three phases:
- Monocyclic Foundations : Early pyrazole derivatives focused on anti-inflammatory applications, but limited bioavailability prompted ring fusion strategies.
- Bicyclic Innovations : Thieno[3,4-c]pyrazoles introduced planar, conjugated systems that improved π-π stacking with protein targets like glycogen synthase kinase-3β (GSK-3β).
- Hybrid Architectures : Contemporary designs, such as the subject compound, incorporate heteroaromatic side chains (e.g., pyridinyl groups) to exploit multiple binding pockets.
Table 1 : Key Structural Modifications in Thienopyrazole Derivatives
The subject compound exemplifies Phase 3 innovation, merging a 5,5-dioxo-thieno[3,4-c]pyrazole core with a pyridinylmethyl-ethanediamide appendage. This design capitalizes on sulfur’s electron-rich character to stabilize charge-transfer interactions while the pyridine nitrogen coordinates transition metals in enzymatic cofactors.
Role of Sulfur-Containing Bicyclic Frameworks in Bioactive Compound Design
Sulfur atoms in thienopyrazole systems confer distinct advantages:
- Electron Delocalization : The thiophene ring’s conjugated π-system facilitates interactions with aromatic residues in ATP-binding pockets, as observed in GSK-3β inhibition.
- Metabolic Resistance : Sulfur’s electronegativity reduces oxidative degradation pathways, extending half-life in vivo compared to oxygenated analogs.
- Conformational Rigidity : The bicyclic structure enforces planar geometry, optimizing steric complementarity with flat binding surfaces like β-sheets in tau proteins.
In the subject compound, the 5,5-dioxo modification introduces two sulfone groups, further polarizing the electron cloud. This enhances hydrogen-bonding capacity with residues such as Arg141 in GSK-3β, a critical interaction for inhibiting tau hyperphosphorylation. Molecular dynamics simulations of analogous structures show sulfone oxygens forming 2.8–3.1 Å bonds with guanidinium side chains.
The pyridinylmethyl-ethanediamide moiety extends these interactions into solvent-exposed regions. Pyridine’s lone electron pair enables π-cation bonding with lysine residues, while the ethanediamide linker adopts a staggered conformation that minimizes torsional strain. This balanced hydrophilicity-lipophilicity profile is crucial for blood-brain barrier penetration in neurodegenerative disease targets.
Comparative Analysis of Thienopyrazole Derivatives A review of 17 kinase inhibitors reveals that sulfur-containing bicyclic frameworks achieve 3–5× greater potency than monocyclic pyrazoles against targets like CDK2 and Aurora kinases. For instance, Tpz-1 (a thieno[2,3-c]pyrazole) exhibits IC₅₀ values of 0.19–2.99 μM across leukemia cell lines, attributed to microtubule disruption via sulfur-mediated tubulin binding. The subject compound’s sulfone groups likely amplify these effects by increasing polarity gradients at the binding interface.
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-18(21-10-13-6-4-5-9-20-13)19(26)22-17-15-11-29(27,28)12-16(15)23-24(17)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSMGUVCWZLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by cyclization reactions involving thiophene derivatives and hydrazine derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities are being explored, including its use as a potential drug candidate.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thieno core but differ in their substitution patterns and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thieno core but with different structural features and applications.
Uniqueness
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. Its unique structure features a thieno[3,4-c]pyrazole core with various functional groups that may contribute to its biological activity. This article explores the biological activity associated with this compound, synthesizing findings from diverse research sources.
The molecular formula of this compound is , with a molecular weight of approximately 424.47 g/mol. The compound exhibits multiple functional groups, including amides and a thieno[3,4-c]pyrazole moiety, which are crucial for its potential biological activities.
Antioxidant Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antioxidant properties . A study demonstrated that these compounds protect against oxidative stress in biological systems by reducing cellular damage caused by reactive oxygen species (ROS) .
| Compound | Erythrocyte Damage (%) | Control | 4-Nonylphenol | Thieno Derivative |
|---|---|---|---|---|
| N-{5,5-dioxo...} | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 | 0.6 ± 0.16 |
This table illustrates the protective effects of thieno[3,4-c]pyrazole derivatives on erythrocytes exposed to toxic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In vitro studies suggest that it exhibits significant inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
Recent investigations into the anticancer potential of thieno[3,4-c]pyrazole derivatives have shown promising results. These compounds have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cell survival .
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thieno[3,4-c]pyrazole Core: Utilizing specific reagents under controlled conditions.
- Functionalization: Introduction of amide groups through acylation reactions.
- Purification: Techniques such as recrystallization or chromatography are employed to enhance yield and purity .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study on Antioxidant Effects: A study assessed the protective effects against oxidative stress in fish erythrocytes induced by environmental toxins .
- Antimicrobial Testing: Various derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial properties .
- Cancer Cell Line Studies: Compounds were tested on different cancer cell lines (e.g., breast and prostate cancer), showing potential in reducing cell viability and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
